molecular formula C13H12N2O2 B6205342 3-(benzylamino)pyridine-4-carboxylic acid CAS No. 1461601-25-1

3-(benzylamino)pyridine-4-carboxylic acid

Cat. No.: B6205342
CAS No.: 1461601-25-1
M. Wt: 228.25 g/mol
InChI Key: WQXQGYTXHBAVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a benzylamino group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)pyridine-4-carboxylic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chloropyridine, undergoes nitration to form 4-nitropyridine. This is followed by reduction to yield 4-aminopyridine.

    Benzylation: The 4-aminopyridine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-(benzylamino)pyridine.

    Carboxylation: Finally, the benzylated product is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzylamino-pyridine-4-carboxylic acid N-oxide.

    Reduction: Reduced derivatives such as benzylamino-pyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the benzylamino group, making it less hydrophobic and potentially less active in certain biological assays.

    3-Aminopyridine-4-carboxylic acid: Similar structure but without the benzyl group, which may affect its binding properties and overall activity.

Uniqueness

3-(Benzylamino)pyridine-4-carboxylic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for ionic interactions, making this compound versatile for various applications.

Properties

CAS No.

1461601-25-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(benzylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17)

InChI Key

WQXQGYTXHBAVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.